DMAKO-20
Description
Properties
Molecular Formula |
C23H32N2O5 |
|---|---|
Molecular Weight |
416.52 |
IUPAC Name |
(1E,4E)-6-((S)-1-(Isopentyloxy)-4-methylpent-3-en-1-yl)-5,8-dimethoxynaphthalene-1,4-dione dioxime |
InChI |
InChI=1S/C23H32N2O5/c1-14(2)7-10-19(30-12-11-15(3)4)16-13-20(28-5)21-17(24-26)8-9-18(25-27)22(21)23(16)29-6/h7-9,13,15,19,26-27H,10-12H2,1-6H3/b24-17+,25-18+/t19-/m0/s1 |
InChI Key |
CKZRQKQMASLJKO-KWPRHPNPSA-N |
SMILES |
COC1=CC([C@@H](OCCC(C)C)C/C=C(C)\C)=C(OC)C2=C1/C(C=C/C2=N\O)=N/O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DMAKO20; DMAKO 20; DMAKO-20 |
Origin of Product |
United States |
Synthetic Strategies and Chemical Derivatization of Dmako 20
Historical Development of Synthetic Methodologies for DMAKO-20
The historical development of synthetic methodologies for this compound is rooted in efforts to modify natural naphthoquinone derivatives, specifically shikonin (B1681659) and alkannin (B1664780), to improve their anticancer activity and reduce their inherent toxicity. Shikonin and alkannin, an enantiomeric pair of naturally occurring isohexenylnaphthazarins, possess a broad spectrum of biological activities, including potent antitumor effects. However, their naphthazarin skeleton, which is crucial for their pharmacophore, can generate reactive oxygen species and covalently bind to cellular nucleophiles, leading to the apoptotic death of normal cells alongside cancer cells.
Early investigations demonstrated that dimethylated alkannin/shikonin oxime (DMA/SKO) derivatives exhibited more potent inhibitory effects against cancer cell lines with no apparent toxicity toward normal cells compared to their parent compounds. This finding laid the groundwork for the design and synthesis of this compound. The compound was specifically designed as a prodrug activated by the tumor-specific CYP1B1 enzyme, aiming to achieve enhanced selectivity towards cancer cells. The initial synthetic approach involved the design and evaluation of this novel derivative for its strong antitumor activity both in vitro and in vivo.
Advanced Synthetic Routes and Optimization for this compound Production
Advanced synthetic routes for this compound production focus on enhancing yield, purity, and scalability, building upon the foundational understanding of its chemical structure as a (1E,4E)-6-((S)-1-(Isopentyloxy)-4-methylpent-3-en-1-yl)-5,8-dimethoxynaphthalene-1,4-dione dioxime. While specific detailed synthetic schemes for this compound itself are often proprietary or subject to ongoing research, the general strategies for synthesizing complex naphthoquinone derivatives and prodrugs provide insight into potential optimization pathways.
One common approach for synthesizing naphthoquinone derivatives involves starting materials such as 1,4-naphthoquinone (B94277) or related precursors. For compounds like this compound, which incorporate an oxime functionality and a complex side chain, the synthesis likely involves multi-step processes. These steps typically include:
Naphthalene (B1677914) core functionalization : Introducing methoxy (B1213986) groups and other substituents onto the naphthalene ring.
Side chain attachment : Coupling the isopentyloxy-methylpentenyl side chain to the naphthalene scaffold. This might involve reactions like alkylation or condensation.
Oxime formation : Converting ketone functionalities on the naphthoquinone core into oxime groups (C=N-OH) through reaction with hydroxylamine (B1172632) or its derivatives. This step is crucial for the prodrug design of this compound, as the oxime group is key to its enzymatic activation.
Exploration of Chemical Modifications and Analog Design
The exploration of chemical modifications and analog design for this compound aims to further refine its therapeutic profile, enhance its potency, improve its pharmacokinetic properties, and overcome potential resistance mechanisms. This involves strategic alterations to the this compound scaffold, the creation of prodrug forms, and the study of its metabolic fate in biological systems.
Structural derivatization of the this compound scaffold involves targeted modifications to its core naphthalene-1,4-dione dioxime structure and its isopentyloxy side chain. The rationale behind these modifications is to explore structure-activity relationships and optimize properties such as binding affinity to target enzymes (e.g., CYP1B1), cellular uptake, and intrinsic anticancer activity of the released metabolites.
One key area of derivatization involves altering the side chain. For example, previous research on related dimethylated alkannin oxime derivatives, such as DMAKO-05, explored modifications to the side chain, including the introduction of different alkyl chains or functional groups at the 1'-position. The introduction of a biotin (B1667282) moiety through a modified Mitsunobu reaction at the 1'-OH position of the side chain has been demonstrated, showcasing a strategy for creating probes or targeting agents. Table 1 illustrates the impact of side chain modifications on cytotoxicity for biotinylated DMAKO derivatives.
Table 1: Cytotoxicity of Biotinylated DMAKO Derivatives against Cancer Cell Lines
| Derivative | Linker Chain Length | K562 IC50 (µM) | MCF-7 IC50 (µM) | HCT-15 IC50 (µM) | HSF IC50 (µM) |
| Biotin-DMAKO-C4 | C4 | 0.38 | 0.44 | 0.41 | 12.3 |
| Biotin-DMAKO-C6 | C6 | 0.15 | 0.21 | 0.20 | >50 |
| Biotin-DMAKO-C8 | C8 | 0.09 | 0.12 | 0.10 | >50 |
Note: Data is illustrative based on reported trends for biotinylated DMAKO derivatives.
Modifications to the oxime groups or the methoxy substituents on the naphthalene core could also be explored to fine-tune the electronic properties and reactivity of the compound, potentially influencing its activation by CYP1B1 or the stability of the prodrug form.
This compound itself is designed as a prodrug, specifically a "multi-target anticancer prodrug activated by the tumor specific CYP1B1 enzyme". This inherent prodrug characteristic means that the compound is relatively inert until it undergoes bioactivation within the tumor microenvironment. The CYP1B1 enzyme catalyzes the bioactivation of this compound, leading to the release of nitric oxide and active naphthoquinone mono-oximes, which exert combined anticancer effects. This strategy aims to reduce systemic toxicity and enhance tumor selectivity.
Further development of prodrug forms and delivery system conjugates of this compound would involve:
Enhancing tumor targeting : Conjugating this compound to tumor-specific ligands, antibodies, or nanoparticles to achieve even more precise delivery to cancer cells. For instance, a pH-responsive Cetuximab-conjugated this compound nano-delivery system has been explored to overcome K-ras mutations and drug resistance in colorectal carcinoma.
Improving solubility and bioavailability : Developing formulations that enhance the compound's solubility, especially for intravenous administration, or designing oral prodrugs with improved absorption.
Sustained release systems : Encapsulating this compound in polymeric nanoparticles, liposomes, or other drug delivery vehicles to achieve sustained release and maintain therapeutic concentrations over time. For example, this compound drug-loaded micelles (DMAKO@PCL-PEOz) have been synthesized using the emulsion solvent evaporation method.
The design principles for such systems would leverage the existing knowledge of this compound's activation mechanism. For instance, a delivery system could be designed to release this compound preferentially in the presence of tumor-specific cues, further enhancing its localized activation.
The isolation and elucidation of metabolites of this compound in biological systems are crucial for understanding its pharmacokinetics, pharmacodynamics, and the precise mechanisms underlying its anticancer activity. Research indicates that this compound undergoes tumor-specific CYP1B1-catalyzed bioactivation. This process yields nitric oxide and active naphthoquinone mono-oximes, which are the primary active metabolites responsible for the compound's anticancer effects. These active metabolites exert their effects through direct nucleophilic alkylation and the induction of apoptosis via the mitochondrial pathway.
Studies on related compounds, such as DMAKO-05, provide insights into potential metabolic pathways. DMAKO-05, while not a naphthoquinone prodrug, was found to be metabolized in rat liver microsomes through hydrolysis of its side chain and oxidation of its naphthoquinone scaffold. This suggests that, beyond the intended CYP1B1 activation, other metabolic enzymes might also play a role in the broader biotransformation of this compound and its derivatives in vivo.
The elucidation of metabolites typically involves:
In vitro studies : Using liver microsomes, S9 fractions, or isolated enzyme systems (e.g., recombinant CYP1B1) to identify initial metabolic products.
In vivo studies : Analyzing biological samples (plasma, urine, tissue extracts) from treated animals to identify and quantify metabolites.
Analytical techniques : Employing advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy for the separation, identification, and structural elucidation of metabolites.
Understanding the full metabolic profile of this compound, including both its active and inactive metabolites, is essential for predicting its efficacy, potential off-target effects, and for guiding the design of future generations of prodrugs.
Table 2: Key Metabolic Transformations of this compound
| Transformation Type | Enzyme/Pathway | Products/Outcome | Reference |
| Bioactivation | CYP1B1 | Nitric oxide, active naphthoquinone mono-oximes | |
| Anticancer Mechanism | - | Direct nucleophilic alkylation, mitochondrial apoptosis |
Investigations into the Molecular and Cellular Mechanisms of Dmako 20 Action
Elucidation of Enzyme-Mediated Bioactivation Pathways of DMAKO-20
This compound functions as a prodrug, requiring enzymatic transformation within the cellular milieu to unleash its active therapeutic components. This bioactivation process is characterized by its tumor-specific nature, enhancing the compound's selective cytotoxicity towards malignant cells.
A cornerstone of this compound's mechanism of action is its tumor-specific bioactivation catalyzed by Cytochrome P450 1B1 (CYP1B1). medkoo.comnih.govnih.govnih.gov CYP1B1 is a cytochrome P450 isoform that is notably overexpressed in various cancer tissues, including melanoma, ovarian, breast, colon, lung, skin, brain, and testis, while remaining largely undetectable in normal tissues and fibroblasts. nih.gov This differential expression renders CYP1B1 a valuable target for chemotherapy, allowing for targeted drug activation within the tumor microenvironment.
Molecular docking studies have provided detailed insights into the interaction between this compound and the active site of CYP1B1 (PDB ID: 3PM0). These investigations reveal a strong binding affinity, evidenced by a docking score of -9.7 kJ/mol. The binding is stabilized by multiple interactions, including a hydrogen bond formed between the oxygen atom at the 1-position of the oxime structure on the this compound naphthalene (B1677914) ring and Ser127 (2.56 Å). Additionally, this compound forms hydrogen bonds with other key residues such as Asn265 (1.79 Å) via carbonyl hydrogen bonding, Asn228 (2.04 Å) through oxime hydrogen bonding at position 4, and Gln332 (2.63 Å) through methoxy (B1213986) hydrogen bonding at position 5. Furthermore, significant π-π stacking interactions occur between the naphthalene ring of this compound and the benzene (B151609) rings of Phe231 and Phe268, further enhancing the binding affinity.
The CYP1B1-catalyzed bioactivation of this compound results in the generation of two primary active metabolites: nitric oxide and active naphthoquinone mono-oximes. medkoo.comnih.govnih.govnih.gov These metabolites work in concert to exert their anticancer effects. The active naphthoquinone mono-oximes primarily function through direct nucleophilic alkylation, a process that can modify cellular macromolecules. Concurrently, both nitric oxide and the naphthoquinone mono-oximes contribute to the induction of apoptosis in cancer cells, largely through the activation of the mitochondrial pathway. medkoo.comnih.govnih.gov
Analysis of Molecular Target Interactions and Downstream Signaling
Beyond its bioactivation, this compound and its active metabolites engage with various molecular targets and modulate critical intracellular biochemical pathways, leading to their observed anticancer effects.
The active metabolites of this compound engage in direct nucleophilic alkylation, suggesting interactions with various cellular nucleophiles, including proteins. medkoo.comnih.govnih.gov As detailed previously, the prodrug itself exhibits strong binding to the CYP1B1 enzyme, a crucial step in its activation.
Investigations into downstream effects have identified additional protein and enzyme interactions. This compound has been shown to attenuate the activation of the WNT pathway, a critical signaling cascade involved in cell proliferation, differentiation, and tumor development. This attenuation subsequently leads to a reduction in the levels of matrix metalloproteinase 9 (MMP9) and Cellular Communication Network Factor 1 (CCN1), also known as cysteine-rich angiogenic inducer 61 (CYR61). Both MMP9 and CCN1/CYR61 are implicated in tumor progression, metastasis, and invasion. Furthermore, this compound has been observed to reduce the expression of glutathione (B108866) peroxidase 4 (GPX4) in colorectal carcinoma (CRC) cells. nih.gov
The molecular interactions of this compound translate into significant modulation of intracellular biochemical pathways, primarily leading to cell death in cancer cells. The most prominent effect is the induction of apoptosis, mediated through the mitochondrial pathway. medkoo.comnih.govnih.gov This involves a cascade of events leading to the upregulation of pro-apoptotic proteins, such as Bax, and a concomitant downregulation of anti-apoptotic proteins, including Bcl-2.
The compound's ability to attenuate the WNT pathway directly impacts cell signaling critical for cancer cell survival and proliferation. By reducing MMP9 and CCN1/CYR61 levels, this compound interferes with processes essential for melanoma dissemination and invasion. The reduction in GPX4 expression in CRC cells also points to a modulation of redox homeostasis, which can contribute to the anticancer effects. nih.gov
This compound exhibits potent growth inhibitory effects against various cancer cell lines, as summarized in the table below:
| Cell Line | IC50 (µM) | Reference |
| HCT-15 | < 1 | medkoo.comnih.govnih.govnih.gov |
| HCT-116 | < 1 | medkoo.comnih.govnih.govnih.gov |
| K562 | < 1 | medkoo.comnih.govnih.govnih.gov |
| MDA-MB-231 | < 10 | medkoo.comnih.govnih.govnih.gov |
| HepG2 | < 10 | medkoo.comnih.govnih.govnih.gov |
| PANC | < 10 | medkoo.comnih.govnih.govnih.gov |
| Bel7402 | < 10 | medkoo.comnih.govnih.govnih.gov |
| MGC803 | < 10 | medkoo.comnih.govnih.govnih.gov |
| B16/F10 melanoma | Potent selective antiproliferative effects | |
| A375 melanoma | Selective inhibition of proliferation, invasion and migration at low concentrations | |
| Normal Human Cells (VEC, HSF) | Nontoxic (> 10 µM for HSF) | medkoo.comnih.govnih.govnih.govnih.gov |
The induction of cellular apoptosis is a hallmark of this compound's anticancer activity. The compound triggers apoptosis in cancer cells through the activation of the mitochondrial pathway. medkoo.comnih.govnih.gov This process is characterized by observable biochemical and morphological changes within the cells.
Key biochemical events associated with this compound-induced apoptosis include:
Mitochondrial Pathway Activation: this compound's active metabolites directly induce apoptosis via the mitochondrial pathway. medkoo.comnih.govnih.gov
Modulation of Apoptotic Proteins: There is a notable upregulation of pro-apoptotic proteins, such as Bax, and a concurrent downregulation of anti-apoptotic proteins, including Bcl-2. medkoo.com This shift in the balance of pro- and anti-apoptotic proteins promotes the initiation and execution of programmed cell death.
Chromatin and Nuclear Changes: Treated cells exhibit increased nucleus and chromatin condensation, characteristic morphological features of apoptotic cells. medkoo.com
Progression to Apoptosis: Studies have shown an increase in both early and late apoptosis. medkoo.com
Experimental data illustrate the dose-dependent induction of apoptosis by this compound. For instance, in HCT-116 colorectal carcinoma cells, this compound induced cellular apoptosis in a dose-dependent manner, leading to a significant decrease in the proportion of non-apoptotic cells. The percentage of non-apoptotic HCT-116 cells decreased from 87.6% in the untreated group to 68.8% and 39.5% at this compound concentrations of 5 µM and 10 µM, respectively. nih.gov
The apoptotic effects of this compound can be further enhanced synergistically. For example, in colorectal cancer cells, a Cetuximab-conjugated this compound nano-delivery system (DMAKO@PCL-PEOz-Cet) was found to effectively induce apoptosis and disrupt the spherical structure of 3D CRC organoids, highlighting a synergistic effect between Cetuximab and this compound. nih.gov
Table: Effect of this compound on Apoptosis in HCT-116 Cells
| Treatment Group | This compound Concentration (µM) | Percentage of Non-Apoptotic Cells (%) | Reference |
| Untreated | 0 | 87.6 | nih.gov |
| Treated | 5 | 68.8 | nih.gov |
| Treated | 10 | 39.5 | nih.gov |
Influence on Cell Proliferation and Migration Mechanisms
This compound exhibits a selective inhibitory effect on the proliferation, invasion, and migration of melanoma cells, even at low concentrations. Research conducted on melanoma cell lines, such as A375 and B16/F10, has demonstrated this antiproliferative and anti-migratory activity. The investigative methods employed to ascertain these effects include Cell Counting Kit-8 (CCK-8) assays for proliferation and Transwell experiments for invasion and migration. Cell scratching assays have also been used to investigate migration.
Beyond inhibiting proliferation and migration, this compound has been shown to induce apoptosis in melanoma cells. This pro-apoptotic effect is associated with the upregulation of mitochondrial apoptotic proteins, such as Bax, and a downregulation of anti-apoptotic proteins, like Bcl-2. Furthermore, this compound can lead to cell cycle arrest, contributing to its antiproliferative properties.
Table 1: Observed Effects of this compound on Melanoma Cells
| Cellular Process | Observed Effect of this compound | Experimental Method(s) | Relevant Cell Lines |
| Cell Proliferation | Selective Inhibition | CCK-8 assays | A375, B16/F10 |
| Cell Invasion | Inhibition | Transwell experiments | A375 |
| Cell Migration | Inhibition | Transwell experiments, Cell scratching assays | A375, B16/F10 |
| Apoptosis | Induction | DAPI stain, Annexin V/PI stain, Immunoblotting assays | B16/F10 |
| Cell Cycle | Arrest (G1/S phase) | Not explicitly detailed for this compound in results, but implied by antiproliferative effects | B16/F10 |
Impact on Specific Cellular Signaling Cascades (e.g., MAPK, WNT pathways)
A significant finding regarding this compound's mechanism of action involves its impact on the WNT signaling pathway. Studies indicate that this compound effectively attenuates the activation of the WNT pathway. The WNT pathway is a crucial regulator of various cellular functions, including proliferation, migration, and cell fate determination, and its deregulation is frequently observed in cancer pathogenesis. By modulating WNT pathway activity, this compound contributes to its observed inhibitory effects on melanoma cell dissemination and invasion.
While the direct and specific impact of this compound on the MAPK pathway is not as extensively detailed in the immediate search results as its effect on WNT, MAPK pathways are known to be involved in cell survival and proliferation. Related compounds, such as shikonin (B1681659), have been shown to affect MAPK pathways.
Regulation of Gene Expression and Protein Levels (e.g., MMP9, CCN1/CYR61)
This compound's modulation of cellular processes extends to the regulation of specific gene expression and protein levels. A notable effect is its ability to reduce the levels of Matrix Metalloproteinase 9 (MMP9) and Cellular Communication Network Factor 1 (CCN1), also known as Cysteine-rich angiogenic inducer 61 (CYR61).
MMP9 is a proteolytic enzyme that plays a critical role in tumorigenesis by regulating processes such as cell migration, epithelial-to-mesenchymal transition, and the formation of the tumor microenvironment. Its reduction by this compound is consistent with the observed inhibition of melanoma cell invasion and metastasis.
CCN1/CYR61 is a matricellular protein involved in a wide range of physiological and pathological processes, including angiogenesis, tumor growth, and cell proliferation. The downregulation of CCN1/CYR61 by this compound further contributes to its anti-melanoma effects, aligning with the compound's capacity to inhibit melanoma dissemination and invasion. Quantitative polymerase chain reaction (qPCR) and Western blot experiments have been utilized to verify the expression trends of these related proteins and pathways following this compound treatment.
Computational Chemistry and Structural Activity Relationship Studies of Dmako 20
Application of Computational Modeling for DMAKO-20 Design and Analysis
Computational modeling has been instrumental in the design and analysis of this compound, a novel 5,8-dimethyl alkannin (B1664780) oxime derivative. acs.org These computational techniques, including molecular docking and molecular dynamics, provide critical insights into the molecular interactions that govern the compound's biological activity. mdpi.comresearchgate.net The use of such methods is particularly important in understanding the interaction of ligands with cytochrome P450 enzymes like CYP1B1, which is a key target for this compound. mdpi.comscispace.com By simulating these interactions, researchers can rationalize the design of potent and selective molecules, guiding the synthesis and subsequent biological evaluation of compounds like this compound. acs.orgmdpi.com
Molecular docking simulations have been employed to elucidate the binding interaction between this compound and its biological target, the tumor-specific enzyme Cytochrome P450 1B1 (CYP1B1). preprints.orgmdpi.com These simulations are based on the "lock and key" principle, predicting the preferred orientation and binding affinity of a ligand when bound to a receptor's active site. preprints.orgmdpi.com
For this compound, docking studies were performed using the crystal structure of CYP1B1 (PDB ID: 3PM0). preprints.orgmdpi.com The results indicated a strong binding affinity, with a calculated docking score of -9.7 kJ/mol, suggesting that this compound can bind tightly within the enzyme's active site. preprints.org The simulations revealed specific key interactions responsible for this stable binding. preprints.orgmdpi.com The naphthalene (B1677914) ring of this compound engages in π-π stacking interactions with the benzene (B151609) rings of phenylalanine residues Phe231 and Phe268, which enhances binding affinity. preprints.org Furthermore, a crucial hydrogen bond is formed between the oxygen atom of the oxime group on the naphthalene ring and the amino acid Serine 127. preprints.org Additionally, the long, flexible hydrophobic side chain of this compound inserts deeply into a hydrophobic pocket of the CYP1B1 enzyme, further stabilizing the complex. preprints.org
| This compound Moiety | CYP1B1 Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Naphthalene Ring | Phe231, Phe268 | π-π Stacking | Not Specified |
| Oxime Oxygen | Ser127 | Hydrogen Bond | 2.56 |
| Hydrophobic Side Chain | Hydrophobic Pocket | Hydrophobic Interaction | Not Specified |
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound and its Derivatives
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method aimed at identifying correlations between the chemical structure of compounds and their biological activity. researchgate.net For this compound and related compounds, understanding the structure-activity relationships (SARs) is crucial for optimizing anticancer potency. researchgate.net this compound, a derivative of shikonin (B1681659), has demonstrated potent growth inhibitory effects against various human cancer cell lines, with IC50 values in the sub-micromolar to low-micromolar range. acs.orgmdpi.com
Studies on a series of shikonin oxime derivatives have shown that the nature of the substituent group in the side chain is important for in vitro antitumor potency. researchgate.net For example, the alkannin oxime DMAKO-05, which has an isovaleryl group as its side chain, showed highly potent activity against K562 and MCF-7 cells. preprints.orgmdpi.com this compound itself was designed as a novel 5,8-dimethyl alkannin oxime derivative to enhance selectivity towards cancer cells. acs.org Its potent cytotoxicity against HCT-15, HCT-116, and K562 cells, while remaining non-toxic to normal human cells, underscores the success of this structural modification. acs.orgmdpi.com The data suggests that modifications to both the naphthoquinone core and the side chain can significantly modulate biological activity, a key principle in developing QSAR models for this class of compounds. acs.orgresearchgate.net
| Cell Line | Cancer Type | IC50 (μM) |
|---|---|---|
| HCT-15 | Colon Carcinoma | 0.63 ± 0.10 |
| K562 | Leukemia | 0.4 ± 0.1 |
| HCT-116 | Colorectal Carcinoma | 1.08 ± 0.21 |
| MDA-MB-231 | Breast Cancer | <10 |
| HepG2 | Hepatocellular Carcinoma | <10 |
| PANC | Pancreatic Cancer | <10 |
| Bel7402 | Hepatocellular Carcinoma | <10 |
| MGC803 | Gastric Cancer | <10 |
Theoretical Prediction of Reactivity and Metabolic Transformations
Theoretical studies and subsequent mechanistic investigations have identified this compound as a multitarget anticancer prodrug. acs.org A prodrug is a medication administered in an inactive form, which is then converted to an active form through a metabolic process in the body. mdpi.com The design of this compound was predicated on its theoretical bioactivation by the CYP1B1 enzyme, which is overexpressed in many tumor tissues compared to normal tissues. acs.orgmdpi.com
This tumor-specific activation is a key feature of this compound's mechanism. acs.org Computational predictions and experimental evidence indicate that this compound undergoes CYP1B1-catalyzed oxidation. acs.orgmdpi.com This metabolic transformation results in the generation of two types of active species: nitric oxide and active naphthoquinone mono-oximes. acs.orgmdpi.com These metabolites are the ultimate effectors of the compound's anticancer activity. acs.org They are believed to exert a combined anticancer effect through direct nucleophilic alkylation and the induction of cancer cell apoptosis via the mitochondrial pathway. acs.org The discovery and mechanistic illustration of this compound's targeted metabolic activation provide a strategy to overcome the nonselective toxicity often associated with conventional chemotherapeutics. acs.org
Preclinical in Vitro and in Vivo Research Models for Dmako 20 Evaluation
In Vitro Cellular Models for Mechanistic Elucidation
In vitro cellular models are instrumental in understanding the fundamental biological interactions and mechanisms of action of DMAKO-20 at a cellular level.
This compound has been evaluated across a spectrum of cancer cell lines to assess its antiproliferative activity and selectivity. It demonstrated potent growth inhibitory effects, with half-maximal inhibitory concentration (IC50) values below 1 μM, against human colorectal carcinoma cell lines HCT-15 and HCT-116, and human chronic myeloid leukemia cell line K562. medkoo.comresearchgate.netnih.govmdpi.comacs.org
Furthermore, this compound exhibited moderate antiproliferative activity, with IC50 values below 10 μM, against other cancer cell lines, including MDA-MB-231, HepG2, PANC, Bel7402, and MGC803. medkoo.comresearchgate.netnih.govacs.org Notably, it displayed potent and selective antiproliferative effects against B16/F10 murine melanoma cells. nih.govresearchgate.net Investigations into its inhibitory effects on metastasis and invasion also utilized the A375 human melanoma cell line. researcher.life Cytotoxicity assays for this compound were conducted on wild-type HCT-116, K-ras mutant HCT-116, and oxaliplatin-resistant HCT-116 cells to understand its efficacy in drug-resistant contexts. ucl.ac.uk Importantly, this compound was found to be non-toxic to normal human VEC and HSF cells, indicating a degree of selectivity towards cancer cells. medkoo.comresearchgate.netnih.govmdpi.comacs.org
Table 1: Antiproliferative Activity of this compound in Diverse Cancer Cell Lines
| Cell Line (Origin) | Activity | IC50 Range |
| HCT-15 (Colorectal Carcinoma) | Potent Growth Inhibition | < 1 μM medkoo.comresearchgate.netnih.govmdpi.comacs.org |
| HCT-116 (Colorectal Carcinoma) | Potent Growth Inhibition | < 1 μM medkoo.comresearchgate.netnih.govmdpi.comacs.org |
| K562 (Chronic Myeloid Leukemia) | Potent Growth Inhibition | < 1 μM medkoo.comresearchgate.netnih.govmdpi.comacs.org |
| B16/F10 (Murine Melanoma) | Potent & Selective Antiproliferation | Not specified, but potent nih.govresearchgate.net |
| A375 (Human Melanoma) | Inhibitory effects on metastasis and invasion | Not specified researcher.life |
| MDA-MB-231, HepG2, PANC, Bel7402, MGC803 (Various Cancers) | Moderate Antiproliferation | < 10 μM medkoo.comresearchgate.netnih.govacs.org |
| VEC, HSF (Normal Human Cells) | Non-toxic | Not specified medkoo.comresearchgate.netnih.govmdpi.comacs.org |
Various cell-based assays have been employed to dissect the cellular effects of this compound. Cell proliferation assays, such as MTT and CCK-8, were routinely used to quantify the antiproliferative effects of the compound. medkoo.comnih.govresearchgate.netnih.govmdpi.comacs.orgresearchgate.netresearcher.lifeajol.info
Mechanistic investigations revealed that this compound induces apoptosis in cancer cells. In B16/F10 melanoma cells, this was evidenced by the upregulation of mitochondrial apoptotic Bax proteins and downregulation of anti-apoptotic Bcl-2. nih.govresearchgate.net Apoptosis induction was also confirmed in colorectal carcinoma (CRC) cells. ucl.ac.uk Beyond proliferation and apoptosis, this compound demonstrated inhibitory effects on cell migration. In B16/F10 melanoma cells, it inhibited migration nih.govresearchgate.net, and in A375 melanoma cells, it suppressed both metastasis and invasion. researcher.life Transwell assays were a key methodology utilized for these migration and invasion studies. researcher.lifeajol.infoe-century.us
To better mimic the complex in vivo tumor microenvironment, this compound has been assessed in more advanced cellular models, including 3D organoid cultures. Research demonstrated that this compound could effectively disrupt the spherical structure of 3D CRC organoids. ucl.ac.uk
These 3D organoid models offer significant advantages over traditional 2D cell cultures by more accurately replicating primary tissue heterogeneity and maintaining genomic stability, thereby enhancing their predictive capacity for in vivo responses. researchgate.netols-bio.com Co-culture models, which involve the introduction of exogenous cell types, are gaining prominence for studying complex biological interactions within the tumor microenvironment, evaluating immunotherapy, and identifying predictive biomarkers. kuleuven.bechampionsoncology.comnih.gov Such models are crucial for bridging the gap between basic research and clinical application by providing a more physiologically relevant context for drug evaluation. researchgate.netols-bio.comkuleuven.bechampionsoncology.comnih.gov
In Vivo Non-Human Preclinical Models
In vivo preclinical models are indispensable for evaluating the systemic efficacy and pharmacodynamics of this compound in a living organism.
A variety of xenograft models have been established to assess this compound's antitumor activity. Human colorectal carcinoma HCT-15 xenograft models were utilized for in vivo efficacy studies. researchgate.netnih.govmdpi.comacs.org The B16-F10 murine melanoma model is a widely recognized and aggressively growing syngeneic model frequently employed for preclinical investigations, including those involving immuno-oncology agents. criver.comresearchgate.netlabcorp.com
Patient-derived xenograft (PDX) models have also been employed, particularly for colorectal carcinoma (CRC) and melanoma. ucl.ac.uknih.govcrownbio.com PDX models are considered highly accurate representations of human cancers because they are established by directly transplanting tumor tissue from patients into immunodeficient mice, thereby preserving the original tumor's histological and genetic characteristics. ucl.ac.uknih.govcancermodels.org This approach overcomes limitations of conventional cell line xenografts, which can undergo phenotypic changes during extended in vitro culture. ucl.ac.uknih.gov
The efficacy of this compound in animal models has been evaluated using several methodologies. In vivo studies demonstrated that this compound significantly reduced tumor volume in HCT-15 xenografts, leading to a 59.3% reduction in tumor volume. researchgate.netnih.govmdpi.comacs.org
Evaluation of compound activity in xenograft models typically includes assessing tumor growth inhibition, which can involve direct measurement of tumor volume. researchgate.netnih.govmdpi.comacs.org Further insights into cellular responses within the tumor are gained through immunohistochemical analyses, such as Ki-67 staining to assess cell proliferation and TUNEL staining to detect apoptosis. ucl.ac.uknih.gov Histopathological examination of tumor tissues using hematoxylin (B73222) and eosin (B541160) (H&E) staining provides a detailed view of tissue morphology and changes induced by the compound, including reduced nuclear mass ratio and tissue necrosis. ucl.ac.uk Beyond these, general methodologies for monitoring tumor load in animal models include optical imaging and flow cytometry, and assessments of local tumor invasion and metastasis. championsoncology.comcriver.commdpi.com
Investigations into the Pharmacological Activity in Relevant Non-Human Biological Systems
Preclinical investigations into this compound have primarily focused on its pharmacological activity in various in vitro cell-based models and in vivo animal models, demonstrating its potential as an anticancer agent.
In Vitro Studies
This compound has exhibited potent and selective antiproliferative effects across a range of human cancer cell lines. Studies have shown significant growth inhibitory effects against colorectal cancer cell lines HCT-15 and HCT-116, as well as the leukemia cell line K562, with half-maximal inhibitory concentration (IC₅₀) values typically below 1 µM. Moderate antiproliferative activity (IC₅₀ values less than 10 µM) has also been observed against other cancer cell lines, including MDA-MB-231 (breast cancer), HepG2 (hepatocellular carcinoma), PANC (pancreatic cancer), Bel7402 (hepatoma), and MGC803 (gastric cancer) wikidata.orgguidetopharmacology.orgmims.com.
A key aspect of this compound's activity is its selective action. It has shown significantly reduced activity against human normal cells, such as human vascular endothelial cells (VEC) and human skin fibroblasts (HSF), and human normal HL-7702 hepatocytes, indicating a preferential effect on malignant cells wikidata.orgguidetopharmacology.orgmims.com.
The mechanistic investigations reveal that this compound functions as a prodrug, undergoing bioactivation primarily catalyzed by the tumor-specific cytochrome P450 1B1 (CYP1B1) enzyme wikidata.orgguidetopharmacology.orgmims.comnih.gov. This enzymatic conversion yields active naphthoquinone mono-oximes and nitric oxide, which collectively exert anticancer effects wikidata.orgguidetopharmacology.orgsynhet.com. The active metabolites induce apoptosis in cancer cells through the activation of the mitochondrial pathway wikidata.orgguidetopharmacology.orgsynhet.com. Furthermore, in melanoma cells (e.g., A375 and B16/F10), this compound has been shown to selectively inhibit proliferation, invasion, and migration. This involves the attenuation of the WNT pathway, leading to a reduction in the levels of matrix metalloproteinase 9 (MMP9) and Cellular Communication Network Factor 1 (CCN1)/cysteine-rich angiogenic inducer 61 (CYR61). The compound also promotes apoptosis by upregulating mitochondrial apoptotic Bax proteins and downregulating anti-apoptotic Bcl-2 nih.govnih.govuni.lu.
The following table summarizes the in vitro antiproliferative activity of this compound against various cancer cell lines:
| Cell Line (Cancer Type) | IC₅₀ (µM) | Reference |
| HCT-15 (Colorectal) | < 1 | wikidata.orgguidetopharmacology.orgmims.com |
| HCT-116 (Colorectal) | < 1 | wikidata.orgguidetopharmacology.orgmims.com |
| K562 (Leukemia) | < 1 | wikidata.orgguidetopharmacology.orgmims.com |
| MDA-MB-231 (Breast) | < 10 | wikidata.orgguidetopharmacology.org |
| HepG2 (Hepatocellular) | < 10 | wikidata.orgguidetopharmacology.org |
| PANC (Pancreatic) | < 10 | wikidata.orgguidetopharmacology.org |
| Bel7402 (Hepatoma) | < 10 | wikidata.orgguidetopharmacology.org |
| MGC803 (Gastric) | < 10 | wikidata.orgguidetopharmacology.org |
| A375 (Melanoma) | Selective inhibition at low concentrations | nih.gov |
| B16/F10 (Melanoma) | Potent and selective antiproliferative effects | nih.gov |
| VEC (Normal Human) | Non-toxic | wikidata.orgguidetopharmacology.orgmims.com |
| HSF (Normal Human) | Non-toxic | wikidata.orgguidetopharmacology.orgmims.com |
| HL-7702 (Normal Human Hepatocytes) | 66.5 ± 3.9 | wikidata.org |
In Vivo Studies
In vivo efficacy studies have further supported the anticancer potential of this compound in non-human animal models. In mouse xenograft models, this compound demonstrated significant tumor volume reduction. For instance, treatment with this compound resulted in a substantial reduction in HCT-15 xenograft volume in mice wikidata.orgguidetopharmacology.orgmims.comsynhet.com. Its efficacy in reducing tumor volume was comparable to that of Fluorouracil (5-FU) in these models wikidata.orgguidetopharmacology.orgsynhet.com.
Beyond primary tumor growth inhibition, this compound has also shown the capability to suppress the metastasis and invasion of melanoma cells in relevant animal models, suggesting its potential for broader therapeutic applications against aggressive cancers nih.govrsc.org. Recent research has also explored the use of this compound within nano-delivery systems to address challenges like hydrophobicity and enhance targeted delivery, particularly in colorectal cancer models, including patient-derived tumor xenografts (PDX) nih.govcdutcm.edu.cn. These nano-delivery systems have been shown to effectively induce apoptosis in colorectal cancer cells and inhibit tumor growth in heterogeneous subcutaneous tumors cdutcm.edu.cn.
Advanced Analytical Methodologies for Dmako 20 and Metabolites
Development and Validation of Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are foundational for separating complex mixtures, enabling the isolation and subsequent quantification of DMAKO-20 and its metabolites. The general process of method development involves scouting for initial conditions, optimizing parameters for resolution and sensitivity, testing for robustness, and finally, validating the method to ensure its reliability for the intended purpose. thermofisher.com
High-Performance Liquid Chromatography (HPLC) is a widely utilized and versatile technique for the separation, identification, and quantification of chemical substances based on their physicochemical properties. iipseries.orgpharmasalmanac.comtandfonline.com In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. Separation occurs due to differential partitioning of components between these two phases. The selection of column (e.g., C18 or C8 for hydrophobic small molecules, with pore sizes typically 150 Å or less), mobile phase composition, and detector are critical for effective method development. elementlabsolutions.com Common detection techniques include ultraviolet-visible (UV-Vis), electrochemical, fluorescence, and increasingly, mass spectrometry (MS). pharmasalmanac.com For this compound, HPLC methods would be developed to achieve baseline separation from impurities and potential metabolites, followed by quantification using an appropriate detector.
Table 1: Hypothetical HPLC Parameters for this compound Analysis
| Parameter | Value/Description |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 10 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis at 280 nm |
| Run Time | 15 min |
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering enhanced speed, resolution, and sensitivity. alispharm.comgmpinsiders.comcreative-proteomics.comijsrtjournal.com UPLC systems utilize columns packed with sub-2-micron particles (typically 1.7 µm or smaller) and operate at significantly higher pressures, often exceeding 15,000 psi. alispharm.comgmpinsiders.comcreative-proteomics.com These smaller particles lead to reduced peak broadening, increased efficiency, and faster mass transfer kinetics, resulting in sharper peaks and improved resolution. gmpinsiders.comcreative-proteomics.com The benefits of UPLC for this compound analysis would include shorter analysis times, allowing for higher sample throughput, increased sensitivity for detecting low-abundance metabolites, and enhanced data accuracy due to better-defined chromatographic peaks. alispharm.comgmpinsiders.comcreative-proteomics.com
Table 2: Comparison of Hypothetical HPLC and UPLC Performance for this compound
| Feature | HPLC (Typical) | UPLC (Typical) |
| Particle Size | 3-5 µm | <2 µm (e.g., 1.7 µm) |
| Operating Pressure | 3,000-6,000 psi | >15,000 psi |
| Analysis Time | Longer (e.g., 15-30 min) | Shorter (e.g., 2-5 min) |
| Resolution | Good | Superior |
| Sensitivity | Good | Higher (narrower peaks) |
| Solvent Consumption | Higher | Reduced |
| Peak Capacity | Lower | Higher |
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable hyphenated technique for the identification and quantification of this compound and its metabolites, particularly in complex matrices. mdpi.comnih.govsilantes.comnih.govresearchgate.netchromatographyonline.com The LC component (HPLC or UPLC) separates the analytes, reducing sample complexity, before they are introduced into the mass spectrometer for detection. nih.govsilantes.com This coupling provides both chromatographic separation and highly specific detection based on mass-to-charge ratio (m/z).
Common ionization techniques include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), which enable the ionization of diverse classes of metabolites. mdpi.comnih.gov Various mass analyzers, such as quadrupole (Q), time-of-flight (TOF), Orbitrap, and hybrid systems like triple-quadrupole (QqQ) or quadrupole-time-of-flight (Q-TOF), are employed. mdpi.comthermofisher.com QqQ mass spectrometers are frequently used for targeted quantitative analysis via Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) due to their high sensitivity and selectivity. mdpi.comchromatographyonline.comthermofisher.com High-resolution accurate mass (HRAM) MS systems (e.g., TOF, Orbitrap) are crucial for metabolite identification and structural elucidation, providing precise mass measurements and isotopic patterns that aid in determining elemental composition and differentiating isobaric compounds. chromatographyonline.comthermofisher.comresearchgate.net Tandem mass spectrometry (MS/MS or MSⁿ) is routinely used to generate characteristic fragmentation patterns, providing structural information vital for confirming the identity of this compound and elucidating the structures of unknown metabolites. silantes.comthermofisher.comacs.org
Table 3: Hypothetical LC-MS/MS Parameters for this compound and a Metabolite (M1)
| Parameter | Value/Description |
| LC System | UPLC |
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation of this compound and M1 |
| Flow Rate | 0.4 mL/min |
| MS Ionization | ESI, Positive Mode |
| MS Analyzer | Triple Quadrupole (QqQ) |
| Detection Mode | MRM |
| MRM Transitions | This compound: m/z [M+H]+ > m/z fragment1, m/z fragment2 |
| Metabolite M1: m/z [M+H]+ > m/z fragment3, m/z fragment4 | |
| Collision Energy | Optimized for each transition |
Spectroscopic Techniques for Structural Confirmation and Interaction Studies
Spectroscopic techniques provide complementary information crucial for the definitive structural confirmation of this compound and its metabolites, as well as for studying their interactions. arxiv.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical technique for the comprehensive structural elucidation of organic compounds. researchgate.netjchps.comslideshare.netlatrobe.edu.auegyankosh.ac.inrsc.orgwesleyan.edu It provides detailed information about the molecular structure, including the types and relative numbers of protons and carbons, their chemical environments, and connectivity. jchps.comslideshare.net Both one-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, and two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOE (Nuclear Overhauser Effect) experiments, are routinely employed. slideshare.netrsc.orgwesleyan.edunih.gov These techniques allow for the assignment of signals to specific atoms within the molecule and the determination of atom-to-atom connectivity, which is essential for confirming the structure of this compound and identifying the exact positions of metabolic modifications.
Table 4: Hypothetical ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment (Hypothetical) |
| 7.26 | s | 5H | Aromatic Protons |
| 3.85 | t | 2H | -CH₂-O- |
| 2.50 | m | 2H | -CH₂-CH₂-O- |
| 1.80 | q | 2H | -CH₂-CH₂-CH₂-O- |
| 1.25 | d | 6H | -CH(CH₃)₂ |
| 0.90 | t | 3H | Terminal -CH₃ |
Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is a simple, flexible, and non-destructive analytical method used for both qualitative and quantitative analysis of organic compounds. sci-hub.seatriainnovation.comlibretexts.orglongdom.orgupi.edu It measures the absorbance or transmittance of light as a function of wavelength, typically in the 200-800 nm range. sci-hub.se For this compound, UV-Vis spectroscopy would be used to identify the presence of chromophores, characterize conjugation and aromaticity within the molecule, and determine its concentration based on the Beer-Lambert Law. libretexts.orglongdom.orgupi.edu The characteristic absorption spectrum provides a unique fingerprint for the compound and can indicate structural changes upon metabolism.
Table 5: Hypothetical UV-Vis Data for this compound (in Methanol)
| Parameter | Value/Description |
| λmax (nm) | 280 |
| Absorbance | 0.520 (at 10 µM) |
| Molar Extinction Coefficient (ε) | 52,000 M⁻¹cm⁻¹ |
| Solvent | Methanol |
Infrared (IR) Spectroscopy Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. arxiv.org While not as comprehensive for full structural elucidation as NMR, it serves as a valuable complementary tool for confirming the presence or absence of specific functional groups within this compound and its metabolites (e.g., carbonyls, hydroxyls, amines).
Bioanalytical Method Development for In Vitro and In Vivo Sample Analysis
Bioanalytical method development is a critical process for identifying and quantifying this compound and its metabolites in various biological matrices, such as plasma, serum, urine, and tissue homogenates. chromatographyonline.comwuxiapptec.comraps.orgonlinepharmacytech.info These methods are essential for supporting pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies throughout the development process. wuxiapptec.comraps.orgonlinepharmacytech.inforesearchgate.net
The development process involves optimizing procedures for sample preparation, which aims to dissolve the analyte, remove interfering matrix components, and often preconcentrate the analyte. Common sample preparation techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). mdpi.comonlinepharmacytech.info The choice of technique depends on the physicochemical properties of this compound and its metabolites, as well as the biological matrix.
Following method development, rigorous validation is performed to ensure the method's reliability and suitability for its intended purpose. Key validation parameters, as outlined by regulatory guidelines (e.g., ICH M10, FDA, EMA), include:
Selectivity/Specificity: The ability of the method to unequivocally measure the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences. selvita.compmda.go.jpfda.gov
Linearity: The ability to obtain test results directly proportional to the concentration of the analyte within a defined range. selvita.compmda.go.jpfda.gov
Accuracy: The closeness of test results obtained by the method to the true value. selvita.compmda.go.jpfda.gov
Precision: The closeness of agreement between independent test results obtained under stipulated conditions (e.g., within-run and between-run precision). selvita.compmda.go.jpfda.gov
Sensitivity: Defined by the Lower Limit of Quantification (LLOQ) and Limit of Detection (LOD). LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision, while LOD is the lowest concentration that can be reliably detected. selvita.compmda.go.jpfda.gov
Recovery: The efficiency of the extraction procedure, indicating the amount of analyte recovered from the biological matrix. selvita.compmda.go.jpfda.gov
Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte in LC-MS methods. pmda.go.jpfda.gov
Carry-over: Contamination from a preceding high-concentration sample affecting a subsequent sample. pmda.go.jpfda.gov
Dilution Integrity: Confirmation that diluted samples yield accurate and precise results. pmda.go.jp
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term, processed sample stability). pmda.go.jpfda.gov
A full validation is typically performed for new bioanalytical methods and for each species and matrix. pmda.go.jpeuropa.eu This comprehensive validation ensures that the data generated for this compound and its metabolites in biological samples are reliable and fit for regulatory submissions.
Table 6: Hypothetical Bioanalytical Method Validation Parameters for this compound in Plasma
| Parameter | Acceptance Criteria (Example) | Result (Hypothetical) |
| Selectivity | No significant interference at analyte RT/m/z | Meets |
| LLOQ | 1.0 ng/mL (CV ≤ 20%, Accuracy ± 20%) | 0.95 ng/mL |
| Linearity Range | 1.0 - 1000 ng/mL (R² ≥ 0.99) | 1.0 - 1000 ng/mL |
| Accuracy (LLOQ, LQC, MQC, HQC) | ± 15% (± 20% at LLOQ) | Meets |
| Precision (LLOQ, LQC, MQC, HQC) | ≤ 15% CV (≤ 20% CV at LLOQ) | Meets |
| Recovery | 85-115% | 98% |
| Matrix Effect | IS-normalized ME: 0.85-1.15 | 0.99 |
| Carry-over | < 20% of LLOQ response | Meets |
| Stability (Freeze-Thaw) | ≤ 15% deviation from control | Meets |
| Stability (Short-Term) | ≤ 15% deviation from control | Meets |
| Stability (Long-Term) | ≤ 15% deviation from control | Meets |
Future Directions and Research Perspectives on Dmako 20
Advancing the Understanding of Prodrug Activation and Specificity Mechanisms
DMAKO-20 functions as a prodrug that undergoes tumor-specific bioactivation primarily catalyzed by the cytochrome P450 1B1 (CYP1B1) enzyme ontosight.ainih.govnih.govnih.govmedkoo.com. This enzymatic conversion yields active metabolites, notably nitric oxide and naphthoquinone mono-oximes, which collectively exert anticancer effects through mechanisms such as direct nucleophilic alkylation and the induction of apoptosis via the mitochondrial pathway ontosight.ainih.govnih.govmedkoo.com. A critical area for future research involves a more profound understanding of the precise molecular interactions that govern CYP1B1-mediated activation, including detailed kinetic analyses and structural characterization of the enzyme-substrate complex. Molecular docking studies have already indicated a strong binding affinity and selective interaction between this compound and CYP1B1, suggesting avenues for further computational and experimental validation medkoo.com.
The observed selectivity of this compound, demonstrating potent growth inhibitory effects against various cancer cell lines (e.g., HCT-15, HCT-116, K562, MDA-MB-231, HepG2, PANC, Bel7402, and MGC803) while being non-toxic to normal human cells (e.g., VEC and HSF), is attributed to the overexpression of CYP1B1 in tumor tissues compared to its undetectable levels in normal tissues ontosight.ainih.govnih.govmedkoo.com. Further investigations into the specific cellular and microenvironmental cues that regulate CYP1B1 expression and activity in different tumor types could enhance the precision of this compound's targeting. Additionally, exploring the downstream signaling pathways affected by the active metabolites, such as the WNT pathway implicated in melanoma metastasis and invasion, could reveal additional layers of its specificity and provide targets for combination therapies.
Strategies for Structural Optimization and Analog Development
This compound is a derivative of shikonin (B1681659) and alkannin (B1664780), natural naphthoquinones known for their diverse biological activities ontosight.ainih.govnih.govnih.govmedkoo.com. Recognizing this compound as a lead compound, future research aims to develop novel drug entities through structural optimization nih.gov. This involves systematic modifications to its chemical structure, which consists of a naphthalene-1,4-dione backbone substituted with a dioxime group and an isopentyloxy side chain, with a molecular formula of CHNO and a molecular weight of 429.57 g/mol .
Structure-activity relationship (SAR) analyses have already highlighted the pivotal role of oxime moieties on the naphthalene (B1677914) ring and the functional groups attached to the oxygen atom on the side chain in determining its enzymatic inhibitory activity. Future strategies could involve:
Rational Design: Utilizing computational chemistry and molecular modeling to predict the impact of structural changes on CYP1B1 binding affinity, metabolic stability, and the activity of generated metabolites.
Combinatorial Synthesis: Developing libraries of this compound analogs with variations in the side chain and dioxime functionalities to identify compounds with improved potency, selectivity, or pharmacokinetic properties.
Prodrug Design Enhancements: Investigating alternative prodrug strategies or cleavable linkers to fine-tune the release kinetics and tumor-specific activation of the active species.
Integration of Multi-Omics Approaches for Comprehensive Mechanistic Insight
To gain a holistic understanding of this compound's antitumor mechanisms, integrating multi-omics approaches is crucial. While initial studies have utilized network pharmacology and Gene Ontology (GO)/Kyoto Encyclopedia of Genes and Genomes (KEGG) analyses to identify potential pathways and targets, a more comprehensive multi-omics strategy can provide deeper insights.
Future research could involve:
Genomics and Epigenomics: Analyzing genomic alterations and epigenetic modifications in cancer cells that influence their response to this compound, potentially identifying biomarkers for patient stratification.
Transcriptomics: High-throughput RNA sequencing (RNA-seq) to capture the global gene expression changes induced by this compound and its active metabolites, providing dynamic insights into affected pathways beyond those already identified (e.g., WNT pathway, MMP9, CCN1/CYR61 modulation).
Proteomics and Metabolomics: Investigating changes in protein expression and metabolic profiles to understand the functional consequences of this compound treatment at the cellular level. This could reveal novel protein targets or metabolic vulnerabilities exploited by the compound.
Integrated Analysis: Employing advanced bioinformatics and computational tools to integrate data from these diverse 'omics' layers. This approach can elucidate complex regulatory networks, identify causal relationships between molecular changes, and provide a more complete picture of this compound's mechanism of action.
Exploration of Novel Biological Targets and Pathologies for Research Beyond Current Focus
Current research on this compound primarily focuses on its anticancer properties, particularly against melanoma and colorectal carcinoma, by targeting the tumor-specific CYP1B1 enzyme ontosight.ainih.govnih.govnih.govmedkoo.com. As a "Multi-target Anticancer Prodrug," future directions involve expanding the scope of its investigation to other biological targets and pathologies.
Potential areas for exploration include:
Other Cancer Types: Investigating its efficacy in other malignancies where CYP1B1 is overexpressed or where similar activation mechanisms could be exploited.
Signaling Pathways: Beyond the WNT pathway and the reduction of MMP9 and CCN1/CYR61 levels, exploring other critical cancer signaling pathways. For instance, a related compound, DMAKO-05, has shown an ability to inhibit Akt activation in melanoma cells, suggesting that this compound or its derivatives could modulate the PI3K/Akt/mTOR pathway, a key regulator of cell survival and proliferation.
Drug Resistance Mechanisms: Further investigating this compound's potential to overcome drug resistance, as demonstrated by its activity against K-ras mutant colorectal carcinoma cells and its ability to reduce glutathione (B108866) peroxidase 4 (GPX4) expression. This could lead to its application in resistant tumor settings.
Non-Oncological Applications: Given its derivation from shikonin, which has diverse pharmacological activities (e.g., anti-inflammatory, antibacterial, antiviral), exploring whether this compound or its metabolites retain any of these properties in other disease contexts could open new therapeutic avenues.
Synergistic Research with Other Chemical Entities or Physical Modalities
The inherent multi-target nature of this compound and the synergistic anticancer effects of its active metabolites (nitric oxide and naphthoquinone mono-oximes) medkoo.com make it an ideal candidate for combination therapies. Future research will focus on exploring synergistic interactions with other therapeutic agents or physical modalities to enhance efficacy and potentially reduce resistance.
Key areas include:
Combination with Targeted Therapies: As exemplified by the development of a Cetuximab-conjugated this compound nano-delivery system for colorectal cancer, combining this compound with targeted agents can improve delivery and efficacy, especially in overcoming challenges like K-ras mutations and drug resistance. Further studies could explore combinations with inhibitors of other oncogenic pathways or immune checkpoint inhibitors.
Chemotherapeutic Agents: Investigating synergistic effects with conventional chemotherapeutic drugs to achieve enhanced tumor cell killing at lower, less toxic doses of each agent.
Physical Modalities: Exploring combinations with radiotherapy, photodynamic therapy, or hyperthermia, where this compound's mechanisms (e.g., nitric oxide release, apoptosis induction) could sensitize cancer cells to these treatments.
Nano-delivery System Optimization: Continued research into advanced nano-delivery platforms that can precisely control the release of this compound and its co-delivered agents, potentially leveraging tumor microenvironment stimuli (e.g., pH, redox status) for intelligent drug release.
Methodological Innovations in Preclinical Research for this compound
Advancing the preclinical research methodologies for this compound is essential to accurately predict its clinical potential. While traditional in vitro antiproliferative assays (e.g., IC50 determination) and in vivo xenograft models have been instrumental ontosight.ainih.govnih.govmedkoo.com, future innovations will focus on more physiologically relevant and predictive models.
Methodological advancements include:
Advanced Cell Culture Models: Utilizing 3D cell culture systems, such as spheroids, organoids, and patient-derived tumor organoids (PDTOs), which better mimic the tumor microenvironment and cellular heterogeneity observed in vivo. These models can provide more accurate assessments of drug efficacy and resistance mechanisms.
Patient-Derived Tumor Xenografts (PDX) Models: Expanding the use of PDX models, which retain the histological and genetic characteristics of the original human tumors, to evaluate this compound's efficacy in a more clinically relevant setting.
In Vivo Imaging Techniques: Integrating advanced imaging modalities (e.g., PET, SPECT, MRI) to non-invasively monitor drug distribution, target engagement, and therapeutic response in real-time within animal models.
Microfluidics and Organ-on-a-Chip Systems: Developing sophisticated microphysiological systems that can recapitulate human organ-level functions and inter-organ interactions, allowing for more precise studies of this compound's pharmacokinetics, pharmacodynamics, and potential off-target effects in a controlled environment.
Computational Modeling and AI Integration: Leveraging computational models and artificial intelligence (AI) to predict drug-target interactions, optimize structural modifications, and analyze complex multi-omics datasets, accelerating the discovery and development process.
Q & A
Q. What is the role of CYP1B1 in DMAKO-20’s selective antitumor activity, and how is this mechanism validated experimentally?
this compound is a prodrug selectively activated by the tumor-specific enzyme CYP1B1, which catalyzes its conversion into cytotoxic metabolites (e.g., nitric oxide and naphthoquinone mono-oximes). Researchers validate this mechanism using:
- Immunohistochemistry (IHC) to confirm CYP1B1 overexpression in melanoma patient samples and cell lines (e.g., B16/F10) .
- Cell viability assays (e.g., CCK-8) to demonstrate selective cytotoxicity in cancer cells versus normal cells (e.g., IC50 < 1 μM in HCT-15 cells vs. no toxicity in VEC/HSF cells) .
- Western blotting to track apoptosis markers (e.g., caspase-3 activation) and confirm mitochondrial pathway involvement .
Q. What in vitro assays are standard for assessing this compound’s cytotoxicity and selectivity?
Key methodologies include:
- Cell proliferation assays (e.g., CCK-8, MTT) across diverse cancer cell lines (e.g., HCT-15, A375 melanoma) to determine IC50 values .
- Transwell migration/invasion assays to quantify inhibitory effects on metastasis .
- Comparative analysis using CYP1B1-negative cell lines or CYP1B1 inhibitors to confirm enzyme-dependent activity .
Advanced Research Questions
Q. How do researchers validate CYP1B1 expression in preclinical models when studying this compound’s efficacy?
Advanced validation involves:
- Gene silencing/knockdown (e.g., siRNA) to correlate CYP1B1 expression levels with this compound sensitivity .
- Molecular docking studies to analyze ligand-enzyme interactions and predict bioactivation efficiency .
- In vivo xenograft models (e.g., HCT-15 tumors in mice) treated with this compound (10 mg/kg, intravenous) to measure tumor volume reduction (59.3% efficacy) and compare outcomes to controls (e.g., 5-FU) .
Q. How does this compound modulate the WNT pathway to inhibit melanoma metastasis, and what experimental approaches confirm this?
this compound suppresses metastasis by:
- Downregulating WNT pathway effectors (e.g., β-catenin) via qPCR and Western blotting, reducing MMP9 and CYR61 expression critical for invasion .
- Network pharmacology and KEGG pathway analysis to identify WNT/MMP9 as a key target .
- Angiogenesis assays (e.g., tube formation) to demonstrate inhibition of tumor vascularization .
Q. What strategies resolve contradictions in CYP1B1 expression data across cancer types or studies?
Contradictions arise due to tissue-specific CYP1B1 expression or methodological variability. Solutions include:
- Standardized IHC protocols with validated antibodies and scoring systems .
- Meta-analysis of public datasets (e.g., TCGA) to compare CYP1B1 mRNA/protein levels in melanoma vs. other cancers .
- Dose-response studies to differentiate enzyme saturation effects from true selectivity .
Methodological Considerations
Q. How should researchers design experiments to distinguish this compound’s direct cytotoxicity from off-target effects?
- Use isogenic cell lines (CYP1B1-positive vs. CYP1B1-negative) .
- Employ metabolite tracking (e.g., LC-MS) to quantify active naphthoquinone oximes in treated cells .
- Combine apoptosis inhibitors (e.g., Z-VAD-FMK) to isolate mitochondrial pathway contributions .
Q. What statistical criteria ensure robust analysis of this compound’s in vivo efficacy data?
- Report mean ± SEM for tumor volume/weight with p-values from ANOVA or t-tests .
- Include power calculations to justify sample sizes (e.g., n ≥ 6 mice/group) .
- Address potential confounders (e.g., body weight changes, toxicity) using survival curves and histopathology .
Data Interpretation and Reproducibility
Q. How can researchers ensure reproducibility in this compound studies across laboratories?
- Provide detailed synthetic protocols for this compound, including purity (>95% by HPLC) and storage conditions .
- Share raw data and analysis scripts (e.g., via GitHub) for transparency .
- Adhere to ARRIVE guidelines for in vivo experiments, reporting attrition rates and randomization methods .
Q. What computational tools predict this compound’s interactions with non-CYP1B1 targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
